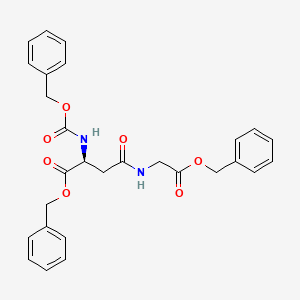
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester is a biochemical compound with the molecular formula C28H28N2O7. It is primarily used in proteomics research and pharmaceutical testing
Preparation Methods
The synthesis of N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester involves multiple steps, including the protection of functional groups and the formation of ester bonds The synthetic route typically starts with the protection of the amino and carboxyl groups of asparagineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can result in the formation of alcohols .
Scientific Research Applications
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in proteomics research to study protein interactions and functions. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. Additionally, it has industrial applications in the production of pharmaceuticals and other biochemical products .
Mechanism of Action
The mechanism of action of N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately influencing the physiological functions of the organism .
Comparison with Similar Compounds
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester can be compared with other similar compounds, such as benzyl (2S)-4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)butanoate. While these compounds share structural similarities, this compound is unique due to its specific functional groups and ester bonds.
Properties
IUPAC Name |
benzyl (2S)-4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c31-25(29-17-26(32)35-18-21-10-4-1-5-11-21)16-24(27(33)36-19-22-12-6-2-7-13-22)30-28(34)37-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,29,31)(H,30,34)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIRXPOAWCVADJ-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/new.no-structure.jpg)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
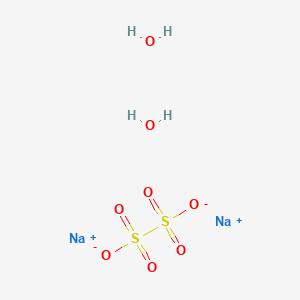
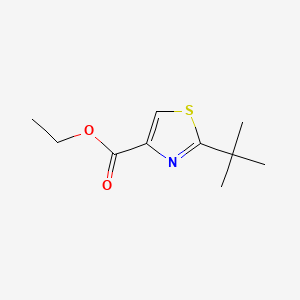
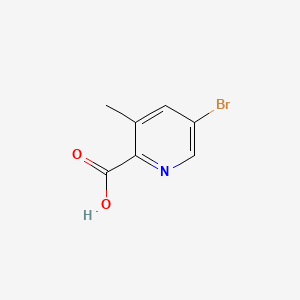
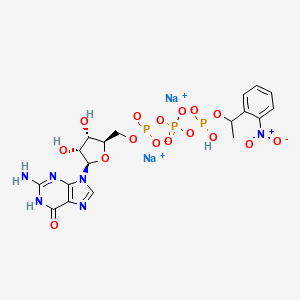
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)


